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molecular formula C14H11ClO B177067 Desyl chloride CAS No. 447-31-4

Desyl chloride

Cat. No. B177067
M. Wt: 230.69 g/mol
InChI Key: RXDYOLRABMJTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04197306

Procedure details

Thiobenzamide (13.7 g, 0.10 mole) and desyl chloride (23.1 g, 0.10 mole) are heated under reflux in isopropyl alcohol (100 ml) for three hours. When the reaction mixture is cooled, the white solid precipitate formed is filtered off, washed twice with isopropyl alcohol, and dried. The yield of triphenylthiazole, m.p. 84°-85.5° C., is 21.5 g or 69%.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]1([C:16]([CH:18](Cl)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)(C)C>[C:10]1([C:16]2[S:8][C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[N:9][C:18]=2[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)N
Name
Quantity
23.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When the reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the white solid precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed twice with isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=C(N=C(S1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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